molecular formula C22H18N2O2S B2959335 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dimethylbenzamide CAS No. 946309-90-6

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dimethylbenzamide

Cat. No. B2959335
CAS RN: 946309-90-6
M. Wt: 374.46
InChI Key: IVOFIPZRHLJXPM-UHFFFAOYSA-N
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Description

“N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dimethylbenzamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives are known for their broad spectrum of biological activities such as anticancer, antioxidant, anti-inflammatory, anti-tumour, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic and anti-fungal among others .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves various methods. One of the methods includes the acylation of 4,5,6-trisubstituted 2-aminobenzothiazoles . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be confirmed on the basis of elemental analysis and collective use of IR, (1)H NMR, (13)C NMR and mass spectral data .


Chemical Reactions Analysis

Benzothiazole derivatives are highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques. For instance, their luminescence properties can be investigated .

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, including compounds related to N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dimethylbenzamide, have been studied for their corrosion inhibiting properties. For instance, benzothiazole derivatives demonstrated significant corrosion inhibition efficiency for carbon steel in acidic solutions, highlighting their potential in protecting metals from corrosion. These inhibitors work by adsorbing onto the metal surface, providing a protective layer that reduces corrosion rates (Hu et al., 2016).

Antitumor Activity

Certain benzothiazole compounds, closely related to the chemical structure of interest, have shown promising antitumor activities. These compounds exhibit selective growth inhibitory properties against various human cancer cell lines, including breast and renal cancers. The antitumor mechanism is believed to involve metabolic activation, leading to selective toxicity in cancer cells. This highlights the potential therapeutic applications of benzothiazole derivatives in cancer treatment (Kashiyama et al., 1999).

Material Protection

Benzothiazole derivatives are also explored for their ability to enhance the corrosion resistance of materials in harsh environments. For example, specific benzothiazole-based compounds significantly improved the corrosion resistance of mild steel in acidic conditions, suggesting their application in material protection and maintenance (Salarvand et al., 2017).

Luminescence and Sensing Applications

Benzothiazole derivatives exhibit unique luminescent properties, making them suitable for various sensing and imaging applications. For instance, certain benzothiazole compounds demonstrated aggregation-induced emission enhancement, which could be utilized in developing advanced materials for optical and electronic devices (Lu et al., 2017).

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c1-13-7-8-14(2)17(11-13)21(26)23-15-9-10-16(19(25)12-15)22-24-18-5-3-4-6-20(18)27-22/h3-12,25H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOFIPZRHLJXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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